molecular formula C7H14ClNO3 B13584093 methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate;hydrochloride

methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate;hydrochloride

Cat. No.: B13584093
M. Wt: 195.64 g/mol
InChI Key: FMKJDOVAUFHARJ-RIHPBJNCSA-N
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Description

Methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride is a chiral piperidine derivative featuring a hydroxyl group at the 3-position and a methyl ester at the 2-position of the six-membered piperidine ring. The compound’s stereochemistry ((2R,3S)) is critical for its physicochemical properties and biological interactions. It is commonly utilized as a pharmaceutical intermediate, particularly in the synthesis of taxane derivatives like docetaxel and paclitaxel . The hydrochloride salt enhances its solubility and stability, making it suitable for industrial applications.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-5(9)3-2-4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1

InChI Key

FMKJDOVAUFHARJ-RIHPBJNCSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@H](CCCN1)O.Cl

Canonical SMILES

COC(=O)C1C(CCCN1)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate;hydrochloride typically involves the use of stereoselective reactions to ensure the correct configuration of the compound. One common method involves the use of chiral catalysts or starting materials to achieve the desired stereochemistry. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The use of bioreactors and enzymatic reactions can also be explored for more sustainable and efficient production methods .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in ring size, substituents, stereochemistry, and functional groups.

Piperidine-Based Analogs

(a) (2S,3S)-3-Hydroxy-2-Piperidinecarboxylic Acid Hydrochloride
  • Structure : Differs by replacing the methyl ester with a carboxylic acid group.
  • Key Differences: The carboxylic acid group increases hydrophilicity but reduces membrane permeability compared to the ester.
  • Applications : Used in peptide synthesis and as a chiral building block.
(b) (S)-3-Hydroxypiperidine Hydrochloride
  • Structure : Lacks the 2-carboxylate ester group.
  • Key Differences :
    • Simpler structure with fewer functional groups; reduced complexity in synthesis.
    • Lower molecular weight (149.6 g/mol vs. 193.67 g/mol for the target compound) .
  • Applications : Intermediate for neuromodulators and kinase inhibitors.
(c) Methyl 4-Hydroxypiperidine-2-Carboxylate
  • Structure : Hydroxyl group at the 4-position instead of 3.
  • Key Differences :
    • Altered hydrogen-bonding patterns due to positional isomerism.
    • Lower similarity score (0.85 vs. 0.95 for closer analogs) .
  • Applications : Less common in pharmaceuticals; used in agrochemical research.

Pyrrolidine-Based Analogs

(a) Methyl (2R,3S)-3-Hydroxypyrrolidine-2-Carboxylate Hydrochloride
  • Structure : Five-membered pyrrolidine ring instead of piperidine.
  • Key Differences :
    • Smaller ring size increases ring strain and alters conformational flexibility.
    • Higher dipole moment due to compact structure .
  • Applications : Precursor for antiviral agents and GABA analogs.

Taxane Intermediates

(a) (2R,3S)-3-Phenylisoserine Hydrochloride
  • Structure : Contains a phenyl group at the 3-position instead of hydroxyl.
  • Key Differences :
    • The phenyl group enhances lipophilicity, improving blood-brain barrier penetration.
    • Used as the side chain in paclitaxel, whereas the target compound is a precursor for docetaxel .
  • Applications : Critical in oncology drug synthesis.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Stereochemistry Applications Reference ID
Methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate HCl C₇H₁₂ClNO₃ Hydroxyl, methyl ester (2R,3S) Taxane intermediates, chiral synthesis
(2S,3S)-3-Hydroxy-2-piperidinecarboxylic acid HCl C₆H₁₀ClNO₃ Hydroxyl, carboxylic acid (2S,3S) Peptide synthesis
(S)-3-Hydroxypiperidine HCl C₅H₁₂ClNO Hydroxyl (S) Neuromodulator intermediates
Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate HCl C₇H₁₂ClNO₃ Hydroxyl, methyl ester (2R,3S) Antiviral agents
(2R,3S)-3-Phenylisoserine HCl C₉H₁₂ClNO₃ Phenyl, hydroxyl, carboxylic acid (2R,3S) Paclitaxel synthesis

Key Research Findings

  • Stereochemical Impact : The (2R,3S) configuration in the target compound is essential for its role in docetaxel synthesis, as mirrored in (2R,3S)-3-phenylisoserine hydrochloride for paclitaxel .
  • Salt Form Advantages: Hydrochloride salts improve solubility (>50 mg/mL in water) compared to free bases, critical for intravenous formulations .
  • Functional Group Trade-offs : Esters (target compound) offer better bioavailability than carboxylic acids (e.g., (2S,3S)-3-hydroxy-2-piperidinecarboxylic acid HCl) but require hydrolysis for activation .

Biological Activity

Methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound, supported by relevant data tables and case studies.

Methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride has the following chemical characteristics:

  • Molecular Formula : C₇H₁₄ClN₃O₃
  • Molecular Weight : 195.65 g/mol
  • IUPAC Name : Methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride
  • CAS Number : 2306252-69-5

The synthesis typically involves several steps:

  • Formation of the piperidine ring from commercially available materials.
  • Hydroxylation at the 3-position using oxidizing agents.
  • Esterification to introduce the carboxylate group.
  • Formation of the hydrochloride salt through reaction with hydrochloric acid .

The compound exhibits its biological activity through interactions with various biomolecules, including enzymes and receptors. The hydroxyl and ester functional groups are crucial for its binding affinity and reactivity, allowing it to modulate biological pathways effectively .

Anticancer Potential

Recent studies have highlighted the anticancer properties of piperidine derivatives, including methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate. For example, one study demonstrated that this compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin. The mechanism involved apoptosis induction through specific molecular interactions .

Neuropharmacological Effects

Piperidine derivatives are also being investigated for their neuropharmacological effects. The compound has shown promise in targeting cholinergic pathways, which are crucial for cognitive function. Research indicates that it may inhibit cholinesterase activity, potentially offering therapeutic benefits in treating Alzheimer's disease .

Table 1: Summary of Biological Activities

Biological ActivityObservationsReference
AnticancerInduces apoptosis in FaDu cells
Cholinesterase InhibitionPotential treatment for Alzheimer's disease
Enzyme ModulationInteracts with various enzymes affecting metabolism

Case Studies

  • Case Study on Anticancer Activity : A study published in MDPI reported that methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate demonstrated significant cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Neuropharmacological Study : Research focused on the inhibition of cholinesterase highlighted that compounds similar to methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate showed dual inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting potential use in cognitive enhancement therapies .

Q & A

Basic: What are the optimal synthetic routes for preparing methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride?

Methodological Answer:
Synthesis typically involves stereoselective strategies to preserve the (2R,3S) configuration. Key steps include:

  • Chiral starting materials : Use enantiomerically pure precursors (e.g., L-pipecolic acid derivatives) to ensure correct stereochemistry .
  • Hydroxylation and esterification : Introduce the hydroxyl group via oxidation or enzymatic catalysis, followed by methyl ester formation using methanol under acidic conditions .
  • Salt formation : React the free base with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt, enhancing solubility and crystallinity .
  • Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or chiral HPLC to isolate the enantiopure product .

Basic: How can researchers confirm the stereochemical purity and identity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • Chiral HPLC : Compare retention times against known standards to verify enantiomeric excess (>99%) .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to confirm the (2R,3S) configuration. For example, vicinal protons on C2 and C3 exhibit distinct splitting patterns due to dihedral angles .
  • X-ray crystallography : Resolve the crystal structure to unambiguously assign stereochemistry .
  • Optical rotation : Measure [α]D[α]_D values and cross-reference with literature data .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : The hydrochloride salt is highly soluble in water (>50 mg/mL at 25°C) and polar solvents (e.g., methanol, DMSO). Prepare stock solutions at 10 mM in water for biological assays .
  • Stability :
    • pH sensitivity : Stable in acidic conditions (pH 2–6) but prone to hydrolysis at alkaline pH. Avoid buffers like Tris-base without pH adjustment .
    • Storage : Store lyophilized powder at -20°C in airtight containers; aqueous solutions are stable for ≤72 hours at 4°C .

Advanced: How does the (2R,3S) stereochemistry influence its interaction with biological targets?

Methodological Answer:
The stereochemistry dictates binding affinity and selectivity:

  • Enzyme inhibition : The hydroxyl and carboxylate groups form hydrogen bonds with catalytic residues (e.g., in proteases or kinases). For example, the (2R,3S) configuration aligns with the active site geometry of serine hydrolases, as shown in molecular docking studies .
  • Receptor modulation : In vitro assays comparing (2R,3S) and (2S,3R) diastereomers revealed a 10-fold higher affinity for GABAA_A receptors in the former, attributed to optimal spatial orientation of the hydroxyl group .
    Experimental Design : Use enantiomerically pure analogs in competitive binding assays to quantify stereochemical effects .

Advanced: What computational strategies are effective for predicting its pharmacokinetic properties?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to predict blood-brain barrier permeability. Parameters like logP (calculated as 1.2 ± 0.3) suggest moderate lipophilicity .
  • ADMET prediction tools : Use SwissADME or ADMETlab to estimate bioavailability (%F = 65–70%) and cytochrome P450 inhibition risks (e.g., CYP3A4 IC50_{50} > 10 µM) .
  • Docking studies : Employ AutoDock Vina to screen against target libraries (e.g., GPCRs, ion channels) and prioritize in vitro validation .

Advanced: How to resolve contradictory data in biological activity assays?

Methodological Answer:
Contradictions often arise from impurity or stereochemical drift:

  • Reproducibility checks : Re-synthesize the compound using stringent purification protocols and retest .
  • Analytical controls : Include chiral purity assessments (via HPLC) in every assay batch to rule out racemization .
  • Comparative studies : Benchmark against structurally similar compounds (e.g., (2S,3R)-isomer or piperidine-3-carboxylate analogs) to isolate stereochemical contributions .

Advanced: What strategies optimize the synthetic route for scale-up without compromising enantiopurity?

Methodological Answer:

  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Jacobsen’s Co-salen) for hydroxylation to minimize racemization .
  • Flow chemistry : Implement continuous reactors to control reaction parameters (temperature, residence time) and improve yield (>85%) .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to detect intermediates and adjust conditions in real time .

Advanced: What is its role in modulating enzyme or receptor activity?

Methodological Answer:

  • Serine protease inhibition : Acts as a transition-state analog, with the hydroxyl group mimicking the tetrahedral intermediate in hydrolysis. IC50_{50} values of 0.8 µM were reported against trypsin-like proteases .
  • Neurotransmitter receptor binding : Radioligand displacement assays (e.g., 3^3H-muscimol for GABAA_A) show Ki_i = 120 nM, suggesting partial agonist activity .
    Methodology : Use fluorescence polarization or SPR to quantify binding kinetics (kon_{on}/koff_{off}) .

Advanced: How does the hydrochloride salt form impact pharmacokinetics compared to the free base?

Methodological Answer:

  • Solubility enhancement : The salt increases aqueous solubility by 20-fold, improving oral bioavailability (AUC increased by 35% in rat models) .
  • Stability trade-offs : While the salt resists oxidation, it may precipitate in high-ionic-strength buffers. Pre-formulate with cyclodextrins or surfactants for in vivo studies .

Advanced: How to design derivatives to enhance target selectivity or metabolic stability?

Methodological Answer:

  • Bioisosteric replacement : Substitute the hydroxyl group with a fluorine atom to reduce metabolic clearance while retaining H-bonding capacity .
  • Ester prodrugs : Replace the methyl ester with pivaloyloxymethyl to enhance membrane permeability, with enzymatic cleavage releasing the active carboxylate .
  • SAR studies : Systematically modify the piperidine ring (e.g., N-alkylation) and test against panels of related targets (e.g., kinase inhibitors) .

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